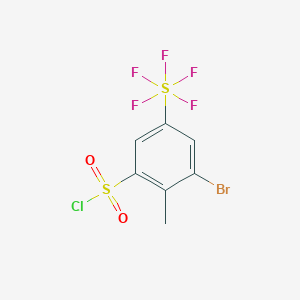
3-Bromo-2-methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-Bromo-2-methyl-5-(pentafluorosulfur)benzenesulfonyl chloride, also known as 3-Bromo-2-methyl-5-(trifluoromethylsulfonyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C8H4BrClF5O2S2. It is an important reagent in organic synthesis and is widely used in scientific research.
Scientific Research Applications
Synthesis of Key Intermediates
Research on similar compounds has demonstrated their importance in the synthesis of key intermediates for pharmaceuticals. For instance, the convenient synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a building block of Penoxsulam, highlights the utility of benzenesulfonyl chlorides in creating herbicides and potentially other pharmaceutical compounds (Shuai Huang et al., 2019).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonyl chloride derivatives have been explored for their potential in treating cancer through photodynamic therapy. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base emphasized the high singlet oxygen quantum yield, making these compounds viable as Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Palladium-Catalysed Arylation
The use of benzenesulfonyl chlorides in palladium-catalysed arylation reactions has been documented, showing the versatility of these compounds in synthesizing bi(hetero)aryls without cleavage of C–Br bonds, indicating a route for complex organic molecule synthesis (Aymen Skhiri et al., 2015).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of new pyrimidine derivatives with antiproliferative activity against human cancer cell lines showcases the potential therapeutic applications of benzenesulfonyl chloride derivatives. These compounds have shown promising results against liver HEPG2 and colon cancer HT-29 cell lines, highlighting the role of benzenesulfonyl chlorides in medicinal chemistry (S. Awad et al., 2015).
Material Science and Organic Synthesis
The development and synthesis of structurally extended benzosiloxaboroles from compounds like 4-bromo-2-chlorophenol demonstrate the role of benzenesulfonyl chlorides in materials science. These compounds have been shown to possess high activity against Gram-positive cocci, indicating their potential as antibacterial agents (P. Pacholak et al., 2021).
properties
IUPAC Name |
3-bromo-2-methyl-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF5O2S2/c1-4-6(8)2-5(18(10,11,12,13)14)3-7(4)17(9,15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVFNMNCGYXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-5-(pentafluorosulfur)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B1459374.png)

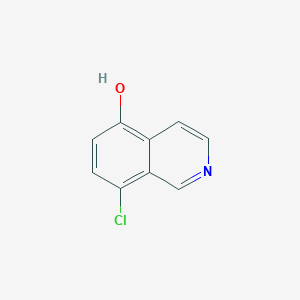
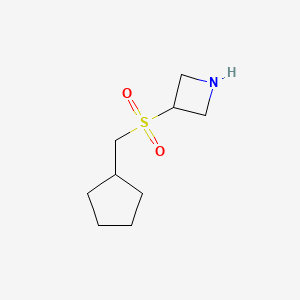
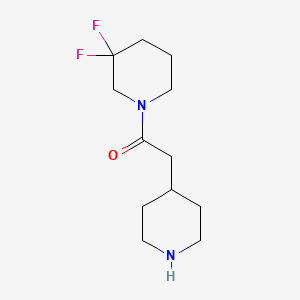

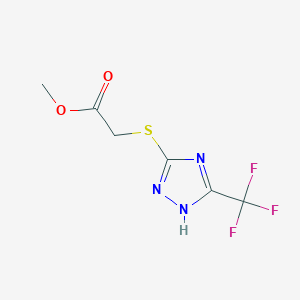

![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)


![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)